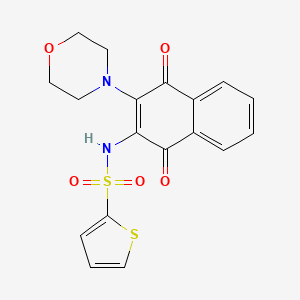

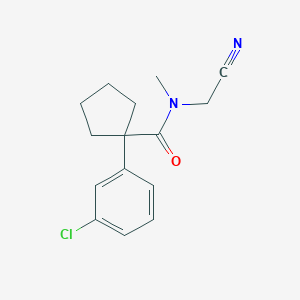

![molecular formula C19H17ClN2O3S2 B2414971 苯并[d]噻唑-2-基(7-(2-氯苯基)-1,1-二氧化-1,4-噻嗪-4-基)甲酮 CAS No. 2034304-31-7](/img/structure/B2414971.png)

苯并[d]噻唑-2-基(7-(2-氯苯基)-1,1-二氧化-1,4-噻嗪-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazol-2-yl is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . This group is often found in biologically active compounds and is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl derivatives often involves the condensation of 2-aminobenzenethiol with various carbonyl compounds . The resulting compounds are then further modified to produce the desired derivatives .Molecular Structure Analysis

The benzo[d]thiazol-2-yl group is planar due to the conjugation of the benzene and thiazole rings . This planarity and the presence of multiple aromatic systems often contribute to the biological activity of these compounds .Chemical Reactions Analysis

Benzo[d]thiazol-2-yl derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic systems .作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

It’s known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

The compound may affect several biochemical pathways due to its broad range of potential activities. For instance, it may interfere with bacterial quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and other organic solvents . Additionally, the compound’s potential interaction with bacterial quorum sensing pathways suggests that its action could be influenced by factors such as nutrient availability .

实验室实验的优点和局限性

One advantage of using Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone in laboratory experiments is its potential as a pharmacological tool to investigate the mechanism of action of certain drugs. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new therapeutics. However, the limitations of Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone include its relatively low potency and selectivity, as well as its potential toxicity.

未来方向

There are several future directions for the use of Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone in scientific research. One potential application is the development of new therapeutics for inflammatory diseases, such as rheumatoid arthritis. Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone may also be used to investigate the role of certain receptors and enzymes in the development of neurological disorders, such as Alzheimer's disease. Additionally, Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone may be further optimized to improve its potency and selectivity, making it a more effective pharmacological tool.

In conclusion, Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to have various biochemical and physiological effects in laboratory experiments. Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has potential as a pharmacological tool to investigate the mechanism of action of certain drugs and may also have applications in the development of new therapeutics for inflammatory diseases and neurological disorders.

合成方法

Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can be synthesized using a multi-step reaction process. The starting material is 2-aminobenzenethiol, which is reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then reacted with 2-bromo-1-(2-chlorophenyl)ethanone to form the final product, Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone.

科学研究应用

- 最近的合成发展导致了基于苯并噻唑的抗结核化合物。这些衍生物对结核分枝杆菌(M. tuberculosis) 表现出抑制效力。

抗结核活性

有机电致发光二极管 (OLED)

单分子磁体和催化剂

抗炎和止痛特性

医药和药理应用

抗菌剂

安全和危害

属性

IUPAC Name |

1,3-benzothiazol-2-yl-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c20-14-6-2-1-5-13(14)17-9-10-22(11-12-27(17,24)25)19(23)18-21-15-7-3-4-8-16(15)26-18/h1-8,17H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEJCDCYPMMNBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2414888.png)

![3-((2E)-3-phenylprop-2-enyl)-8-(3,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione](/img/structure/B2414892.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2414897.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)